molecular formula C6H12Cl3N3O B8190577 5-Methoxy-pyridine-3,4-diamine trihydrochloride

5-Methoxy-pyridine-3,4-diamine trihydrochloride

Cat. No.: B8190577
M. Wt: 248.5 g/mol
InChI Key: IUOOACHJLRVKDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-pyridine-3,4-diamine trihydrochloride typically involves the reaction of 5-methoxypyridine with suitable amine sources under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the trihydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistency. The process includes the use of advanced synthesis techniques and purification methods to achieve a product with a purity of 96% .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-pyridine-3,4-diamine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, amines, and oxides .

Mechanism of Action

The mechanism of action of 5-Methoxy-pyridine-3,4-diamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

  • 5-Methoxy-pyridine-2,3-diamine
  • 5-Methoxy-pyridine-3,5-diamine
  • 5-Methoxy-pyridine-4,6-diamine

Comparison: Compared to these similar compounds, 5-Methoxy-pyridine-3,4-diamine trihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

5-methoxypyridine-3,4-diamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.3ClH/c1-10-5-3-9-2-4(7)6(5)8;;;/h2-3H,7H2,1H3,(H2,8,9);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOOACHJLRVKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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